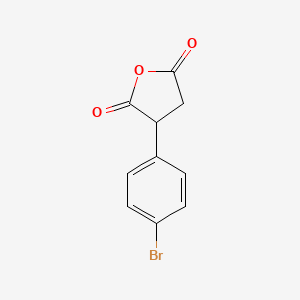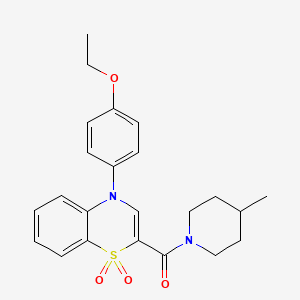
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a compound featuring both azetidine and pyridine rings linked via a methanone group
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis
Combine azetidine-3-ol with 2-chloropyridine-4-carboxaldehyde in a solvent such as ethanol.
Introduce a base like sodium hydride to facilitate nucleophilic addition.
Intermediate Formation
React the intermediate product with tetrahydrothiophen-3-yl alcohol under conditions favoring ether formation (e.g., using tosyl chloride as an activating agent).
Final Product
Employ purification techniques such as column chromatography to isolate the target compound.
Industrial Production Methods
Scalability
Use batch reactors to manage the exothermicity of the reactions.
Ensure stringent quality controls to maintain the integrity and purity of the compound.
化学反応の分析
Types of Reactions
Oxidation
The hydroxy group can be oxidized using agents like PCC (Pyridinium chlorochromate) to form ketones.
Reduction
Reduction of the methanone group via hydrogenation can yield secondary alcohols.
Substitution
Nucleophilic substitution on the pyridine ring can introduce various functional groups.
Common Reagents and Conditions
Oxidation: : PCC in dichloromethane at room temperature.
Reduction: : H₂ gas with a palladium on carbon (Pd/C) catalyst.
Substitution: : Use of nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: : Pyridine ketones.
Reduction: : Secondary alcohols.
Substitution: : Variously functionalized pyridines.
科学的研究の応用
Chemistry
Synthetic Intermediates: : As a building block in the synthesis of more complex molecules.
Biology
Biological Probes: : Utilized in studies to track biochemical pathways due to its reactive functional groups.
Medicine
Drug Development: : Potential use as a core structure in developing new pharmaceuticals targeting specific pathways.
Industry
Material Science: : Use in the development of novel materials with specific electronic properties due to its unique structural attributes.
作用機序
The compound interacts primarily via its functional groups:
Hydroxyazetidinyl Group: : Engages in hydrogen bonding, influencing enzyme active sites.
Pyridinyl Group: : Facilitates interactions with various biological receptors through π-π stacking and hydrogen bonding.
Tetrahydrothiophenyl Ether: : Adds to the hydrophobic interaction capability.
類似化合物との比較
Uniqueness
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone stands out due to the combination of the azetidinyl and tetrahydrothiophenyl moieties, rarely seen together.
Similar Compounds
(3-Hydroxyazetidin-1-yl)pyridin-4-ylmethanone: : Lacks the tetrahydrothiophenyl group, reducing its hydrophobic interaction capacity.
Tetrahydrothiophen-3-yl)pyridin-4-ylmethanone: : Missing the hydroxyazetidinyl group, altering its reactivity and biological activity.
This should give you a comprehensive overview of the compound. Anything else you're curious about?
特性
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-10-6-15(7-10)13(17)9-1-3-14-12(5-9)18-11-2-4-19-8-11/h1,3,5,10-11,16H,2,4,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMGXDNVUCOGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2824955.png)


![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2824959.png)

![2-[4-[(E,3Z)-3-(3-Methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol;bromide](/img/structure/B2824961.png)


![2-CHLORO-N-(4-METHOXY-7-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-5-NITROBENZAMIDE HYDROCHLORIDE](/img/structure/B2824967.png)
![1-[3-(4-Bromophenyl)pyrrolidin-1-yl]ethanone](/img/structure/B2824968.png)




